molecular formula C7H13N3S B13206765 1-[3-(methylsulfanyl)propyl]-1H-pyrazol-3-amine

1-[3-(methylsulfanyl)propyl]-1H-pyrazol-3-amine

Katalognummer: B13206765
Molekulargewicht: 171.27 g/mol
InChI-Schlüssel: JEVQNRDPEGRRET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[3-(Methylsulfanyl)propyl]-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a methylsulfanyl group attached to a propyl chain, which is connected to the pyrazole ring. The presence of the methylsulfanyl group imparts unique chemical properties to the compound, making it of interest in various scientific fields.

Vorbereitungsmethoden

The synthesis of 1-[3-(methylsulfanyl)propyl]-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-(methylsulfanyl)propylamine with hydrazine and an appropriate aldehyde or ketone to form the pyrazole ring. The reaction conditions typically include refluxing in a suitable solvent such as ethanol or methanol. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Analyse Chemischer Reaktionen

1-[3-(Methylsulfanyl)propyl]-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-[3-(Methylsulfanyl)propyl]-1H-pyrazol-3-amine has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-[3-(methylsulfanyl)propyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

1-[3-(Methylsulfanyl)propyl]-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

    1-[3-(Methylsulfanyl)propyl]-1H-pyrrole: This compound has a similar structure but features a pyrrole ring instead of a pyrazole ring.

    1,2-Bis[3-(methylsulfanyl)propyl]benzene: This compound contains two methylsulfanylpropyl groups attached to a benzene ring.

    1,3-Bis(methylsulfanyl)propane: This compound has two methylsulfanyl groups attached to a propane chain.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other similar compounds.

Eigenschaften

Molekularformel

C7H13N3S

Molekulargewicht

171.27 g/mol

IUPAC-Name

1-(3-methylsulfanylpropyl)pyrazol-3-amine

InChI

InChI=1S/C7H13N3S/c1-11-6-2-4-10-5-3-7(8)9-10/h3,5H,2,4,6H2,1H3,(H2,8,9)

InChI-Schlüssel

JEVQNRDPEGRRET-UHFFFAOYSA-N

Kanonische SMILES

CSCCCN1C=CC(=N1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.